

# An In-Depth Technical Guide to the Structural Biology of Fisogatinib-FGFR4 Interaction

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and biochemical interactions between **Fisogatinib** (BLU-554) and its target, Fibroblast Growth Factor Receptor 4 (FGFR4). This document delves into the molecular basis of **Fisogatinib**'s potent and selective inhibition, offering detailed insights into the binding kinetics, structural determinants, and the experimental methodologies used to elucidate this interaction.

## Introduction: Targeting the FGF19-FGFR4 Signaling Axis in Cancer

The Fibroblast Growth Factor 19 (FGF19)-FGFR4 signaling pathway is a critical regulator of bile acid homeostasis and hepatocyte proliferation.[1][2] Aberrant activation of this pathway, often driven by FGF19 overexpression, is a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).[2][3] **Fisogatinib** (BLU-554) is a potent, selective, and orally bioavailable small-molecule inhibitor designed to target FGFR4.[4][5] It functions as an irreversible inhibitor, forming a covalent bond with a unique cysteine residue within the FGFR4 kinase domain, thereby blocking its catalytic activity and downstream signaling.[6][7] This targeted approach has shown promising clinical activity in patients with FGF19-positive HCC, validating FGFR4 as a therapeutic target.[2][8]



## Quantitative Analysis of Fisogatinib-FGFR4 Interaction

The interaction between **Fisogatinib** and FGFR4 has been characterized by its high potency and selectivity. The following tables summarize the key quantitative data available for this interaction.

Table 1: Inhibitory Potency of Fisogatinib against FGFR Family Kinases

| Kinase | IC50 (nM)  | Source |
|--------|------------|--------|
| FGFR4  | 5          | [4]    |
| FGFR1  | 624 - 2203 | [9]    |
| FGFR2  | 624 - 2203 | [9]    |
| FGFR3  | 624 - 2203 | [9]    |

Table 2: Crystallographic Data for **Fisogatinib**-FGFR4 Complex



| PDB ID       | 6NVK                                                                                                                                       |      |
|--------------|--------------------------------------------------------------------------------------------------------------------------------------------|------|
| Molecule     | Fibroblast growth factor receptor 4                                                                                                        | _    |
| Ligand       | N-((3S,4S)-3-((6-(2,6-dichloro-<br>3,5-<br>dimethoxyphenyl)quinazolin-2-<br>yl)amino)tetrahydro-2H-pyran-<br>4-yl)acrylamide (Fisogatinib) |      |
| Method       | X-RAY DIFFRACTION                                                                                                                          | _    |
| Resolution   | 2.30 Å                                                                                                                                     | [10] |
| R-Value Work | 0.214                                                                                                                                      | [10] |
| R-Value Free | 0.266                                                                                                                                      | [10] |
| Deposited    | 2019-02-05                                                                                                                                 | _    |
| Released     | 2019-07-10                                                                                                                                 |      |

## Structural Basis of Fisogatinib-FGFR4 Recognition and Covalent Inhibition

The high selectivity of **Fisogatinib** for FGFR4 is attributed to its unique covalent binding mechanism. **Fisogatinib** targets a non-catalytic cysteine residue, Cys552, located in the hinge region of the FGFR4 kinase domain.[6][7] This cysteine is not conserved in other FGFR family members (FGFR1-3), which have a tyrosine at the equivalent position.[7]

The interaction begins with the non-covalent binding of **Fisogatinib** to the ATP-binding pocket of FGFR4. The acrylamide moiety of **Fisogatinib** is then positioned in close proximity to the thiol group of Cys552, facilitating a Michael addition reaction. This results in the formation of a stable covalent bond between the  $\beta$ -carbon of the acrylamide and the sulfur atom of Cys552, leading to irreversible inhibition of the kinase.[9][11]

### **Covalent Binding Mechanism: Michael Addition**



The covalent modification of Cys552 by **Fisogatinib** proceeds via a Michael addition reaction. This reaction involves the nucleophilic attack of the deprotonated thiol group (thiolate) of the cysteine residue on the electrophilic  $\beta$ -carbon of the  $\alpha,\beta$ -unsaturated carbonyl system of the acrylamide warhead.

Caption: Covalent bond formation via Michael addition.

### **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the FGFR4 signaling pathway, a typical experimental workflow for determining the crystal structure of the **Fisogatinib**-FGFR4 complex, and the logic of **Fisogatinib**'s inhibitory action.

#### **FGFR4 Signaling Pathway**

Activation of FGFR4 by its ligand, FGF19, in conjunction with the co-receptor Klotho-β (KLB), triggers a cascade of downstream signaling events. This primarily involves the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. biorxiv.org [biorxiv.org]

#### Foundational & Exploratory





- 2. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. blueprintmedicines.com [blueprintmedicines.com]
- 7. Rotational Freedom, Steric Hindrance, and Protein Dynamics Explain BLU554 Selectivity for the Hinge Cysteine of FGFR4 PMC [pmc.ncbi.nlm.nih.gov]
- 8. cstonepharma.com [cstonepharma.com]
- 9. Molecular determinants of acrylamide neurotoxicity through covalent docking PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Structural Biology of Fisogatinib-FGFR4 Interaction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606208#structural-biology-of-fisogatinib-fgfr4-interaction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com